molecular formula C9H16N2 B1492544 7-Cyclopropyl-4,7-diazaspiro[2.5]octane CAS No. 2097958-11-5

7-Cyclopropyl-4,7-diazaspiro[2.5]octane

Cat. No.: B1492544
CAS No.: 2097958-11-5
M. Wt: 152.24 g/mol
InChI Key: DMVBUSHRNFRPQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Cyclopropyl-4,7-diazaspiro[25]octane is a chemical compound belonging to the class of spirocyclic compounds These compounds are characterized by their unique fused ring structures, which often impart significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyclopropyl-4,7-diazaspiro[2.5]octane typically involves multiple steps, starting with the appropriate precursors. One common synthetic route begins with a derivative of 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate. The process includes substitution reactions, addition of protective groups, esterification, re-substitution, and deprotection steps. The final cyclization reaction forms the spirocyclic structure.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing these synthetic routes for higher yields and cost-effectiveness. This often includes the use of catalysts, controlled reaction conditions, and purification techniques to ensure the final product's purity and quality.

Chemical Reactions Analysis

Types of Reactions: 7-Cyclopropyl-4,7-diazaspiro[2.5]octane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.

Scientific Research Applications

7-Cyclopropyl-4,7-diazaspiro[2.5]octane has found applications in various scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.

  • Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

7-Cyclopropyl-4,7-diazaspiro[2.5]octane is unique due to its specific structural features. Similar compounds include other spirocyclic compounds such as 4,7-diazaspiro[2.5]octane derivatives. These compounds share the spirocyclic structure but differ in their substituents and functional groups, leading to variations in their chemical and biological properties.

Comparison with Similar Compounds

  • 4,7-Diazaspiro[2.5]octane

  • 7-Benzyl-4,7-diazaspiro[2.5]octane

  • 4,7-Diazaspiro[2.5]octane-4-carboxylic acid benzyl ester

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

7-cyclopropyl-4,7-diazaspiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c1-2-8(1)11-6-5-10-9(7-11)3-4-9/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVBUSHRNFRPQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCNC3(C2)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Cyclopropyl-4,7-diazaspiro[2.5]octane
Reactant of Route 2
7-Cyclopropyl-4,7-diazaspiro[2.5]octane
Reactant of Route 3
7-Cyclopropyl-4,7-diazaspiro[2.5]octane
Reactant of Route 4
7-Cyclopropyl-4,7-diazaspiro[2.5]octane
Reactant of Route 5
7-Cyclopropyl-4,7-diazaspiro[2.5]octane
Reactant of Route 6
Reactant of Route 6
7-Cyclopropyl-4,7-diazaspiro[2.5]octane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.